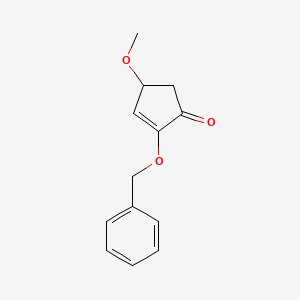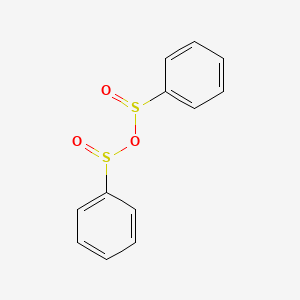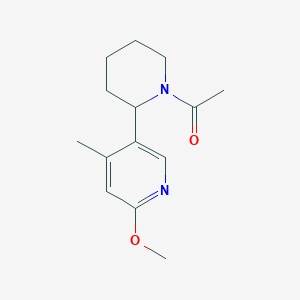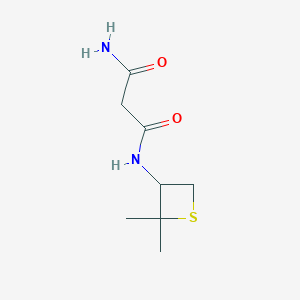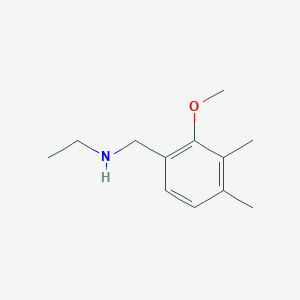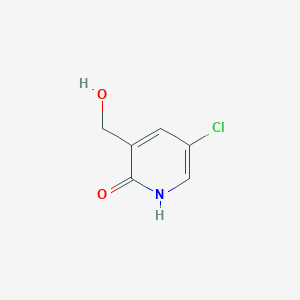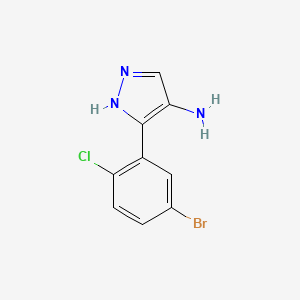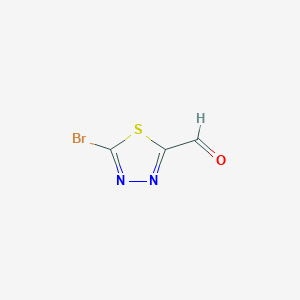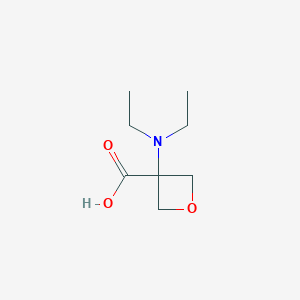
3-(Diethylamino)oxetane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethylamino)oxetane-3-carboxylic acid is a heterocyclic compound featuring an oxetane ring substituted with a diethylamino group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 3-hydroxy-2-(hydroxymethyl)propanoic acid, followed by protection of the hydroxyl groups, cyclization to form the oxetane ring, and subsequent deprotection and functionalization to introduce the diethylamino group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3-(Diethylamino)oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.
科学的研究の応用
3-(Diethylamino)oxetane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties
作用機序
The mechanism of action of 3-(Diethylamino)oxetane-3-carboxylic acid involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
Oxetane-3-carboxylic acid: Lacks the diethylamino group, making it less versatile in certain chemical reactions.
3-(Methylamino)oxetane-3-carboxylic acid: Contains a methylamino group instead of a diethylamino group, which can affect its reactivity and applications.
Uniqueness
3-(Diethylamino)oxetane-3-carboxylic acid is unique due to the presence of both the oxetane ring and the diethylamino group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
特性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
3-(diethylamino)oxetane-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-3-9(4-2)8(7(10)11)5-12-6-8/h3-6H2,1-2H3,(H,10,11) |
InChIキー |
SHIWUSGEAPPUSN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1(COC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






